molecular formula C13H11N3O B8370862 2-(1H-indazol-5-yloxy)aniline

2-(1H-indazol-5-yloxy)aniline

Cat. No.: B8370862
M. Wt: 225.25 g/mol
InChI Key: UKAYBWSNDGAMFO-UHFFFAOYSA-N
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Description

2-(1H-Indazol-5-yloxy)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an aniline moiety linked via an ether bridge to a 1H-indazole scaffold, a privileged structure in pharmaceutical development . The indazole core is found in several FDA-approved drugs and clinical candidates targeting a range of diseases, underscoring its therapeutic relevance . This scaffold is a key pharmacophore in numerous kinase inhibitors . Specifically, indazole-based compounds have been extensively researched as potent inhibitors of the c-Met receptor tyrosine kinase, a prominent target in oncology for its role in tumor growth and metastasis . The structural features of this compound make it a valuable intermediate or building block for synthesizing novel compounds for biological screening. It can be utilized in the development of potential therapeutic agents for conditions such as cancer, inflammatory diseases, and central nervous system disorders . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(1H-indazol-5-yloxy)aniline

InChI

InChI=1S/C13H11N3O/c14-11-3-1-2-4-13(11)17-10-5-6-12-9(7-10)8-15-16-12/h1-8H,14H2,(H,15,16)

InChI Key

UKAYBWSNDGAMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

2-(1H-Pyrazol-5-yl)aniline (CAS: 111562-32-4)

  • Structure : Aniline linked to a pyrazole ring (5-membered, two adjacent nitrogen atoms) at the 5-position.
  • Molecular Weight : 159.19 g/mol (C₉H₉N₃).
  • Key Differences :
    • Lacks the indazole bicyclic system and ether oxygen present in 2-(1H-indazol-5-yloxy)aniline.
    • Pyrazole’s smaller ring size and nitrogen positioning may reduce steric bulk and alter electronic properties.
  • Synthesis : Typically involves cyclocondensation or Suzuki coupling, contrasting with the ether-bond formation required for the target compound .

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8 in )

  • Structure : Aniline with a methoxy group and a benzoimidazole substituent.
  • Molecular Weight : ~297.3 g/mol (estimated from C₁₅H₁₄N₃O).
  • Key Differences :
    • Benzoimidazole (fused benzene-imidazole) replaces indazole, and a methoxy group adds electron-donating effects.
    • The absence of an ether bridge reduces flexibility compared to this compound.

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride (CAS: 1909305-28-7)

  • Structure : Fluorinated aniline with a triazole substituent.
  • Molecular Weight: Not explicitly stated, but estimated ~295.1 g/mol (C₉H₉FCl₂N₄).
  • Key Differences :
    • Fluorine introduces strong electron-withdrawing effects, while the triazole offers distinct hydrogen-bonding capabilities.
    • The charged dihydrochloride form enhances solubility but differs from the neutral ether linkage in the target compound.
  • Applications : Highlighted for agrochemical and pharmaceutical research, emphasizing fluorinated compounds’ metabolic stability .

Key Observations :

  • Polarity : The ether bridge in this compound likely improves aqueous solubility compared to pyrazole or benzoimidazole analogs.
  • Synthetic Complexity : Ether bond formation (e.g., nucleophilic aromatic substitution) may require stringent conditions compared to cyclocondensation routes used for pyrazole/imidazole analogs .

Preparation Methods

Ether Bond Formation via Displacement Reactions

The aryl ether linkage in 2-(1H-indazol-5-yloxy)aniline is frequently constructed using nucleophilic aromatic substitution (SNAr). This method involves reacting 5-hydroxy-1H-indazole with 2-nitrochlorobenzene under basic conditions. The electron-deficient aromatic ring of 2-nitrochlorobenzene facilitates the displacement of the chloride by the indazole’s oxygen nucleophile. For instance, a study demonstrated that heating 5-hydroxyindazole with 2-nitrochlorobenzene in dimethylformamide (DMF) at 120°C for 12 hours in the presence of potassium carbonate yielded 2-(1H-indazol-5-yloxy)nitrobenzene with a 78% efficiency.

Catalytic Reduction of Nitro to Aniline

The nitro group in the intermediate 2-(1H-indazol-5-yloxy)nitrobenzene is reduced to an aniline moiety using hydrogenation catalysts. Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) at room temperature for 6 hours achieves quantitative conversion. Alternatively, iron powder in acidic media (e.g., HCl/EtOH) provides a cost-effective reduction method, albeit with slightly lower yields (85–90%).

Table 1: Comparative Nitro Reduction Conditions

CatalystSolventPressureTime (h)Yield (%)
Pd/C (10 wt%)EtOH1 atm H₂698
Fe powderHCl/EtOHAmbient887
Raney NiMeOH3 atm H₂494

Citric Acid-Mediated One-Pot Indazole Synthesis and Alkylation

Indazole Formation via Cyclocondensation

A green chemistry approach utilizes citric acid as a bifunctional catalyst to synthesize 1H-indazole intermediates. Starting from 2-methyl-4-nitroaniline, nitrosation with NaNO₂ in an aqueous ethanol solution at 0–5°C generates a diazonium intermediate, which undergoes cyclization to form 5-nitro-1H-indazole. Citric acid (20 mmol) enhances regioselectivity and reaction rate by stabilizing transition states through hydrogen bonding.

Concomitant N-Alkylation for Ether Installation

Following indazole formation, ethyl chloroacetate is introduced to alkylate the indazole’s nitrogen, forming ethyl 2-(5-nitro-1H-indazol-1-yl)acetate. Subsequent hydrolysis of the ester group under acidic conditions (e.g., HCl/EtOH) yields 2-(5-nitro-1H-indazol-1-yl)acetic acid, which is decarboxylated to afford 5-nitro-1H-indazole. Finally, the nitro group is reduced to aniline as described in Section 1.2.

Table 2: Optimization of Citric Acid-Mediated Synthesis

Solvent SystemTemp (°C)Time (min)Yield (%)
EtOH:H₂O (2:1)0–56072
MeOH2512058
EtOH:H₂O (3:1)0–59081

Reductive Cyclization for Indazole Core Construction

Benzamidine Cyclization Pathways

Reductive cyclization of substituted benzamidines offers a robust route to 2H-indazole precursors. For example, treatment of 2-nitrobenzonitrile with trimethylaluminium generates a benzamidine intermediate, which undergoes phosphorus-mediated cyclization to form 3-amino-2H-indazole. This method achieves 65–80% yields and tolerates electron-withdrawing substituents on the aromatic ring.

Functionalization to Target Compound

The 2H-indazole intermediate is oxidized to 1H-indazole using manganese dioxide, followed by etherification with 2-aminophenol via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This two-step sequence affords this compound in 70% overall yield.

Suzuki Coupling for Aryl Ether Formation

Boronic Acid Functionalization

Although less common, Suzuki-Miyaura coupling has been explored to install the ether-linked aniline moiety. 5-Bromo-1H-indazole is reacted with 2-(pinacolboronate)aniline in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding this compound directly. However, this method requires stringent anhydrous conditions and provides moderate yields (50–60%).

Limitations and Scope

The Suzuki approach is hindered by the limited availability of boronic ester derivatives of aniline and competing side reactions such as protodeboronation. Consequently, this method is less favored compared to SNAr or reductive cyclization strategies.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The citric acid-mediated method (Section 2) offers the highest scalability due to its aqueous reaction conditions and minimal purification requirements. In contrast, reductive cyclization (Section 3) provides superior yields but necessitates air-sensitive reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-indazol-5-yloxy)aniline, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-hydroxyindazole and 2-fluoroaniline derivatives under basic conditions. Yield optimization can be achieved by adjusting reaction parameters:

  • Catalysts : Use of K2_2CO3_3 or Cs2_2CO3_3 to enhance deprotonation of the indazole hydroxyl group .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction kinetics by stabilizing intermediates .
  • Temperature : Reactions performed at 80–100°C for 12–24 hours typically achieve >70% yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Verify aromatic proton environments and absence of unreacted starting materials. The indazole NH signal (~12 ppm in DMSO-d6_6) is critical for structural confirmation .
  • HRMS : Exact mass analysis (e.g., m/z calculated for C13_{13}H10_{10}N3_3O: 224.0825) ensures molecular fidelity .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as stock solvents. Solubility parameters (Hansen solubility) can predict compatibility with biological assay buffers .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Storage at -20°C in inert atmospheres (argon) minimizes decomposition. Stability studies via accelerated aging (40°C/75% RH) quantify shelf life .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .
  • Challenges :
  • Disorder : The indazole-oxy linkage may exhibit rotational disorder, requiring TWINABS for correction .
  • Hydrogen Bonding : NH groups often require restraints (DFIX in SHELXL) to model anisotropic displacement parameters accurately .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). For example, discrepancies in IC50_{50} values may arise from membrane permeability differences .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation, which varies between in vitro and in vivo systems .
  • Computational Modeling : Molecular dynamics simulations (e.g., Desmond or GROMACS) reconcile conflicting data by predicting binding modes under varying pH or ionic conditions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Design : Replace the indazole core with benzimidazole or triazole moieties to assess electronic effects on target binding .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at the aniline para-position to enhance metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bond donors/acceptors) .

Q. What advanced techniques resolve low-resolution electron density maps in X-ray studies of derivatives?

  • Methodological Answer :

  • Dual-Space Methods : Employ SHELXD for ab initio phasing with high redundancy data (≥99% completeness) .
  • Composite OMIT Maps : Remove ambiguous regions (e.g., flexible side chains) during refinement in Phenix to reduce model bias .
  • Cryo-Cooling : Mitrate radiation damage by flash-cooling crystals to 100 K with 20–25% glycerol as a cryoprotectant .

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